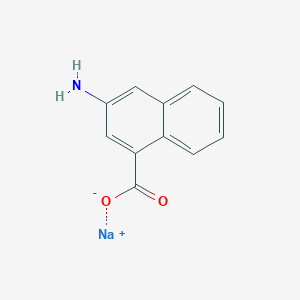

Sodium 3-amino-1-naphthoate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H8NNaO2 |

|---|---|

Molecular Weight |

209.18 g/mol |

IUPAC Name |

sodium;3-aminonaphthalene-1-carboxylate |

InChI |

InChI=1S/C11H9NO2.Na/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14;/h1-6H,12H2,(H,13,14);/q;+1/p-1 |

InChI Key |

BNZWGVMVIFOIQR-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(=O)[O-])N.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Sodium 3 Amino 1 Naphthoate and Analogous Intermediates

Synthesis of 3-amino-1-naphthoic Acid Precursors

The synthesis of 3-amino-1-naphthoic acid is a key step that relies on versatile and robust chemical transformations. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.

A common and highly effective strategy for synthesizing aromatic amines is the reduction of the corresponding nitro compound. unacademy.comacs.org In this context, 3-nitro-1-naphthoic acid serves as the direct precursor to 3-amino-1-naphthoic acid. The transformation involves the reduction of the nitro group (–NO₂) to an amino group (–NH₂), a process that can be accomplished through several reliable methods, broadly classified as catalytic hydrogenation or chemical reduction. numberanalytics.com The reduction is understood to proceed sequentially through nitroso (–NO) and hydroxylamine (B1172632) (–NOH) intermediates before yielding the final amine product. acs.org

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups due to its efficiency and often clean reaction profiles. numberanalytics.com This technique involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

Palladium on carbon (Pd/C) is frequently the catalyst of choice for this transformation, effectively reducing both aliphatic and aromatic nitro groups. acs.orgcommonorganicchemistry.com Another common catalyst is Raney Nickel, which is particularly useful for substrates containing aryl halides, as it is less likely to cause dehalogenation. commonorganicchemistry.com An advantage of catalytic hydrogenation is that it can be performed under neutral pH conditions. masterorganicchemistry.com

A variation of this method is transfer hydrogenation, which avoids the need for pressurized hydrogen gas by using a hydrogen donor molecule. Common donors include ammonium (B1175870) formate (B1220265) or formic acid, which generate hydrogen in situ with the catalyst. researchgate.net

| Technique | Catalyst | Hydrogen Source | Typical Solvents | Key Features |

| Catalytic Hydrogenation | 5-10% Pd/C | H₂ Gas | Methanol (B129727), Ethanol, Ethyl Acetate | High efficiency; widely used; may reduce other functional groups. commonorganicchemistry.com |

| Catalytic Hydrogenation | Raney® Ni | H₂ Gas | Methanol, Ethanol | Preferred for substrates with halogen substituents to prevent hydrodehalogenation. commonorganicchemistry.com |

| Transfer Hydrogenation | 5% Pt/C, Pd/C | Ammonium Formate, Formic Acid | Water, Alcohols | Avoids the use of pressurized H₂ gas; generally rapid and high-yielding. researchgate.net |

Chemical reduction offers a diverse set of options for converting nitro groups to amines, often utilizing dissolving metals in acidic media or specific reducing salts. numberanalytics.commasterorganicchemistry.com These methods are classic in organic synthesis and remain valuable, particularly when certain functional groups are incompatible with hydrogenation.

The most traditional method involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). unacademy.commasterorganicchemistry.com Tin(II) chloride (SnCl₂) is also used as a mild reducing agent that can exhibit good chemoselectivity, leaving other reducible groups in a molecule intact. commonorganicchemistry.com For substrates that are sensitive to strongly acidic conditions, sodium sulfide (B99878) (Na₂S) can be an effective alternative. commonorganicchemistry.com More contemporary, metal-free approaches have also been developed, using reagents like tetrahydroxydiboron. organic-chemistry.org

| Reagent(s) | Typical Conditions | Key Features |

| Iron (Fe) / HCl | Aqueous HCl, heat | A classic, cost-effective method widely used in industry. masterorganicchemistry.com |

| Tin (Sn) / HCl | Concentrated HCl | An effective, traditional method, though tin waste can be an environmental concern. masterorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) / HCl | Ethanol or HCl | A milder reductant, often used for its chemoselectivity with sensitive functional groups. commonorganicchemistry.com |

| Zinc (Zn) / Acid | Acetic Acid or HCl | Provides a mild reduction pathway. commonorganicchemistry.com |

| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution, heat | Useful for acid-sensitive substrates; can sometimes selectively reduce one of two nitro groups. commonorganicchemistry.com |

An alternative approach to forming 3-amino-1-naphthoic acid is to start with a more readily available naphthoic acid derivative and then install or convert a functional group at the C-3 position.

The most prominent strategy in this category is the direct nitration of 1-naphthoic acid, which serves as a precursor to the reductive methods described previously. ontosight.ai In this electrophilic aromatic substitution (SEAr) reaction, a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is used to generate the nitronium ion (NO₂⁺). solubilityofthings.com The existing carboxylic acid group at the C-1 position acts as a meta-director, guiding the incoming nitro group to the C-3 position of the naphthalene (B1677914) ring. The reaction temperature is carefully controlled to optimize regioselectivity and yield.

Another SEAr pathway involves the halogenation of 1-naphthoic acid, followed by a subsequent amination reaction, such as a transition-metal-catalyzed cross-coupling, to form the C-N bond. nih.gov

| Reaction | Reagents | Typical Conditions | Product |

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | 0–50 °C | 3-Nitro-1-naphthoic acid |

Functional group interconversion (FGI) refers to the transformation of one functional group into another. imperial.ac.uk This approach can be applied to synthesize 3-amino-1-naphthoic acid from precursors where a different functional group already exists at the C-3 position.

One such method is nucleophilic aromatic substitution, where a leaving group, such as a halogen, is displaced by an amine source. For instance, a patented process describes the conversion of 8-halo-1-naphthoic acids to 8-amino-1-naphthoic acid by treatment with an aminating agent like ammonia (B1221849), often in the presence of a copper catalyst at elevated temperature and pressure. google.com This principle can be extended to a 3-halo-1-naphthoic acid precursor to yield the desired 3-amino product.

Another potential FGI pathway is the conversion of a hydroxyl group to an amino group. The Bucherer reaction or related aminations can achieve this transformation. A well-documented procedure exists for the synthesis of the isomeric 3-amino-2-naphthoic acid from 3-hydroxy-2-naphthoic acid, using aqueous ammonia and zinc chloride in an autoclave at high temperatures (e.g., 195 °C). chemicalbook.com While demonstrated on the 2-isomer, this reaction highlights a viable FGI strategy that could be applied to 3-hydroxy-1-naphthoic acid.

| Precursor | Reagents | General Conditions | Transformation |

| 3-Halo-1-naphthoic acid | Ammonia (NH₃), Copper salt (catalyst) | Heat, pressure | Nucleophilic Aromatic Substitution (Halogen to Amine) google.com |

| 3-Hydroxy-1-naphthoic acid | Ammonia (NH₃), Zinc Chloride | High temperature and pressure (Autoclave) | Bucherer-type Reaction (Hydroxyl to Amine) chemicalbook.com |

Derivatization from Related Naphthoic Acid Compounds

Formation of Sodium 3-amino-1-naphthoate from 3-amino-1-naphthoic Acid

The direct precursor to sodium 3-amino-1-naphthoate is 3-amino-1-naphthoic acid. The synthesis of this intermediate is a critical first step. A primary route to obtaining 3-amino-1-naphthoic acid is through the chemical reduction of 3-nitro-1-naphthoic acid. This transformation targets the nitro group (-NO₂) for reduction to an amino group (-NH₂) without altering the carboxylic acid moiety. Various reducing agents can be employed for this purpose, including catalytic hydrogenation with agents like palladium on carbon (Pd/C) or chemical reduction using reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid.

Another documented method for producing aminonaphthoic acids involves treating a halogenated naphthoic acid with an aminating agent, such as ammonia, often under heat and pressure and sometimes in the presence of a copper catalyst. google.com For instance, 8-amino-1-naphthoic acid can be synthesized from 8-halogen-1-naphthoic acids. google.com

The conversion of 3-amino-1-naphthoic acid to its corresponding sodium salt, sodium 3-amino-1-naphthoate, is a straightforward acid-base neutralization reaction. Carboxylic acids readily react with sodium bases to form water-soluble salts. libretexts.org

The typical procedure involves dissolving 3-amino-1-naphthoic acid in a suitable solvent, often water or an alcohol-water mixture, and then adding a stoichiometric amount of a sodium base. Common bases used for this transformation include sodium hydroxide (B78521) (NaOH) and sodium bicarbonate (NaHCO₃). libretexts.orgauburn.edu The reaction is generally performed at room or slightly elevated temperatures to ensure complete reaction.

The reaction proceeds as follows:

C₁₁H₉NO₂ (3-amino-1-naphthoic acid) + NaOH → C₁₁H₈NNaO₂ (Sodium 3-amino-1-naphthoate) + H₂O

When using sodium bicarbonate, carbon dioxide is evolved as a byproduct:

C₁₁H₉NO₂ (3-amino-1-naphthoic acid) + NaHCO₃ → C₁₁H₈NNaO₂ (Sodium 3-amino-1-naphthoate) + H₂O + CO₂

The completion of the reaction can be monitored by measuring the pH of the solution.

To maximize the yield and ensure the high purity of sodium 3-amino-1-naphthoate, several reaction parameters must be carefully controlled.

pH Control: Precise control of pH is crucial. The addition of the sodium base should be done gradually while monitoring the pH to ensure that the carboxylic acid is fully neutralized without making the solution excessively alkaline, which could promote side reactions. For some salt crystallizations, maintaining a neutral pH is beneficial for the final product quality. nih.gov

Temperature: While the salt formation can occur at room temperature, gentle heating can increase the rate of reaction and the solubility of the starting materials. For instance, in the purification of the related 3-amino-2-naphthoic acid, heating to 85°C is used to dissolve the material before filtration. chemicalbook.comorgsyn.org However, excessive temperatures should be avoided to prevent potential degradation of the compound.

Solvent Selection: The choice of solvent is important for both the reaction and the subsequent isolation of the product. Water is a common solvent due to the high solubility of the resulting sodium salt. libretexts.org In some cases, a co-solvent system, such as ethanol-water, may be used to improve the solubility of the starting carboxylic acid. orgsyn.org

Purification: After the reaction is complete, the product is typically isolated by evaporation of the solvent or by precipitation. Recrystallization is a common method to enhance the purity of the final product. chemicalbook.com This involves dissolving the crude salt in a minimum amount of a hot solvent and then allowing it to cool slowly, which facilitates the formation of pure crystals. Filtration and washing of the crystals with a cold solvent help to remove any remaining impurities.

| Parameter | Condition | Rationale |

| Base | Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) | Efficiently neutralizes the carboxylic acid to form the sodium salt. libretexts.org |

| Solvent | Water or Water/Ethanol mixture | Good solubility for the reactants and the final salt product. libretexts.orgorgsyn.org |

| Temperature | Room Temperature to 85°C | To facilitate dissolution and reaction rate without causing degradation. chemicalbook.comorgsyn.org |

| Purification | Recrystallization, Filtration | To remove unreacted starting materials and byproducts, ensuring high purity of the final compound. chemicalbook.com |

Interactive Data Table: Optimization Parameters for Salt Formation

Industrial Synthetic Routes and Scalability Considerations

The industrial-scale synthesis of sodium 3-amino-1-naphthoate presents several challenges that must be addressed to ensure an efficient, safe, and cost-effective process. While specific industrial data for this exact compound is limited, valuable insights can be drawn from the manufacturing processes of analogous intermediates, such as 3-amino-2-naphthoic acid. chemicalbook.comorgsyn.org

A key industrial route for a similar compound, 3-amino-2-naphthoic acid, involves heating 3-hydroxy-2-naphthoic acid with aqueous ammonia in a high-pressure reactor, known as an autoclave, in the presence of a catalyst like zinc chloride. chemicalbook.com This process requires high temperatures (e.g., 195°C) and pressures for an extended period (e.g., 72 hours). chemicalbook.com

When scaling up the synthesis of sodium 3-amino-1-naphthoate, the following factors are critical:

Reactor Design: The use of autoclaves or other pressure-rated reactors is essential, particularly if the synthesis of the 3-amino-1-naphthoic acid precursor involves high-pressure amination or hydrogenation steps. These reactors must be constructed from materials that can withstand the corrosive nature of the reactants and the high temperatures and pressures involved. orgsyn.org

Catalyst Efficiency and Recovery: In catalytic reduction or amination steps, the choice of catalyst is vital for achieving high yields and selectivity. On an industrial scale, catalyst cost, lifetime, and the ability to recover and reuse the catalyst are significant economic factors.

Process Control and Safety: The exothermic nature of nitration and reduction reactions requires robust temperature and pressure control systems to prevent runaway reactions. Handling of hazardous materials such as concentrated acids, flammable solvents, and potentially toxic intermediates necessitates strict safety protocols.

Waste Management: Industrial chemical synthesis generates waste streams that must be managed in an environmentally responsible manner. This includes the treatment of acidic or basic aqueous wastes and the disposal or recycling of spent solvents and catalysts.

Downstream Processing: The isolation and purification of the final product on a large scale require efficient and scalable unit operations. This may involve large-scale filtration, centrifugation, and drying equipment. The crystallization process for the final salt form needs to be optimized to control crystal size and purity, which can impact handling and formulation in subsequent applications. nih.gov

| Scalability Factor | Consideration | Example from Analogous Synthesis (3-amino-2-naphthoic acid) |

| Reaction Vessel | High-pressure and temperature capabilities, corrosion resistance. | Use of a mechanically stirred autoclave is essential for the amination step. chemicalbook.comorgsyn.org |

| Catalysis | Cost, efficiency, and reusability of the catalyst. | Zinc chloride is a key catalyst in the amination of 3-hydroxy-2-naphthoic acid. chemicalbook.com |

| Workup and Purification | Handling large volumes of liquids and solids, efficient separation. | Involves multiple steps of boiling with hydrochloric acid, hot filtration, and precipitation. chemicalbook.comorgsyn.org |

| Yield and Throughput | Maximizing product output per batch or per unit of time. | Reported yields for the precursor are in the range of 66-70% on a laboratory scale, which would be a target for industrial optimization. orgsyn.org |

Interactive Data Table: Industrial Scalability Considerations

Chemical Reactivity and Mechanistic Studies of Sodium 3 Amino 1 Naphthoate

Reactions Involving the Amino Group

The presence of the primary amino group (-NH2) at the C-3 position of the naphthalene (B1677914) ring makes it a key site for various chemical modifications. It can act as a nucleophile and directs the regioselectivity of electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions on the Naphthalene Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. solubilityofthings.com In the case of 3-amino-1-naphthoic acid, the outcome of EAS reactions is dictated by the combined electronic effects of the amino and carboxylic acid/carboxylate substituents.

The amino group is a powerful activating group and is ortho-, para-directing. solubilityofthings.com This means it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack, and directs incoming electrophiles to the positions ortho and para to itself (C-2, C-4, and the peri-position C-5). Conversely, the carboxylic acid group is a deactivating group and directs incoming electrophiles to the meta position (C-5 and C-7 relative to the carboxyl group). solubilityofthings.com

In naphthalene, electrophilic substitution is generally favored at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) because the carbocation intermediate formed during α-attack is better stabilized by resonance, preserving the aromaticity of the second ring in more resonance structures. wordpress.com

For 3-amino-1-naphthoic acid, the activating effect of the amino group at C-3 dominates. Therefore, electrophiles are expected to preferentially attack the ortho position (C-2 and C-4) and the peri position (C-5), which are activated by the amino group. The directing effects are summarized in the table below.

| Reagent/Reaction | Expected Product(s) | Rationale |

| Nitration (HNO₃/H₂SO₄) | 2-Nitro-3-amino-1-naphthoic acid and/or 4-Nitro-3-amino-1-naphthoic acid | The strong activating and ortho, para-directing effect of the amino group at C-3 directs the nitronium ion (NO₂⁺) electrophile to the adjacent C-2 and C-4 positions. solubilityofthings.comhu.edu.jo |

| Halogenation (e.g., Br₂/FeBr₃) | 2-Bromo-3-amino-1-naphthoic acid and/or 4-Bromo-3-amino-1-naphthoic acid | The amino group activates the ring towards halogenation, directing the electrophilic bromine to the ortho positions. hu.edu.jo |

| Sulfonation (SO₃/H₂SO₄) | 3-Amino-1-naphthoic acid-2-sulfonic acid and/or 3-Amino-1-naphthoic acid-4-sulfonic acid | The sulfonyl group (-SO₃H) is introduced at the positions most activated by the amino group. solubilityofthings.com |

Derivatization for Heterocycle Synthesis

The 3-amino-1-naphthoic acid structure is a valuable precursor for the synthesis of fused heterocyclic systems. The ortho-disposed amino and carboxylate functionalities can participate in cyclization reactions with various reagents to form polycyclic heterocycles. This reactivity is analogous to that of other amino-aromatic acids like anthranilic acid.

For instance, reaction with isocyanates can lead to the formation of ureido derivatives, which can then be cyclized to form quinazoline-like diones. researchgate.net Similarly, the amino group can react with bielectrophilic compounds to construct fused pyrazoloazines or other complex heterocyclic frameworks. researchgate.net The synthesis of naphtho[1,2-d]oxazole derivatives has been reported from the related 3-nitro-1-naphthoic acid, which is first reduced to the 3-amino derivative.

Reactions of the Carboxylate Moiety

The carboxylate group (-COONa) is the other key functional group in Sodium 3-amino-1-naphthoate. After protonation to the carboxylic acid (-COOH), it can undergo a variety of classical carboxylic acid reactions.

Esterification and Amidation Reactions

The carboxylic acid functionality of 3-amino-1-naphthoic acid can be readily converted into esters and amides, which are important derivatives. ontosight.ai

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with coupling agents before reaction with an alcohol. ontosight.ai The synthesis of various alkyl esters of 3-amino-1-naphthoic acid, such as 2-(dibutylamino)ethyl ester and 3-(dibutylamino)propyl ester, has been documented as part of the development of potential pharmaceutical agents. ontosight.aiontosight.aiontosight.ai

Amidation involves the reaction of the carboxylic acid with an amine. Due to the low reactivity of the carboxylic acid itself, it is usually first converted to a more reactive derivative like an acyl chloride (using thionyl chloride, SOCl₂) or activated with a carbodiimide (B86325) coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (EDC) in conjunction with an additive like N-hydroxybenzotriazole (HOBt). vulcanchem.comnih.gov The resulting activated species then reacts with a primary or secondary amine to form the corresponding amide. vulcanchem.com

| Reaction | Reagents | Product | Research Context | Reference |

| Esterification | 2-(Dibutylamino)ethanol, acid catalyst | 3-Amino-1-naphthoic acid, 2-(dibutylamino)ethyl ester | Synthesis of potential pharmaceutical compounds. ontosight.ai | ontosight.ai |

| Esterification | 3-(Dibutylamino)propyl alcohol, acid catalyst | 3-Amino-1-naphthoic acid, 3-(dibutylamino)propyl ester | Synthesis of complex organic compounds for research. ontosight.ai | ontosight.ai |

| Amidation | 1. Thionyl chloride (SOCl₂) 2. Ammonia (B1221849) (NH₃) | 3-Amino-1-naphthamide | Intermediate synthesis. vulcanchem.com | vulcanchem.com |

| Amidation | Amine, HATU, DIPEA | N-substituted 3-amino-1-naphthamide | General peptide coupling method applied to similar systems. nih.gov | nih.gov |

Decarboxylation Processes

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide. While aromatic carboxylic acids are generally stable, decarboxylation can be induced under specific conditions, such as high temperatures or in the presence of catalysts. chemicalbook.com

For related hydroxynaphthoic acids, decarboxylation has been observed. chemicalbook.comasm.org For example, 4-hydroxy-1-naphthoic acid undergoes decarboxylation in the presence of bromine, nitrous acid, or diazo salts. chemicalbook.com The decarboxylation of 2-hydroxy-1-naphthoic acid to 2-naphthol (B1666908) is catalyzed by a bacterial enzyme. asm.org Research has also shown that microwave-assisted synthesis can significantly accelerate decarboxylation reactions. A mercury-mediated decarboxylation (Pesci reaction) has also been noted for naphthoic anhydrides. acs.org These findings suggest that 3-amino-1-naphthoic acid could likely be decarboxylated to 3-aminonaphthalene under forcing thermal or specific catalytic conditions.

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SₙAr) is a key reaction class in organic chemistry, but it typically requires an aromatic ring that is "electron-poor." masterorganicchemistry.com This is usually achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), or carbonyl groups, positioned ortho or para to the leaving group. pressbooks.publibretexts.org These EWGs are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. libretexts.org

The structure of Sodium 3-amino-1-naphthoate presents a more complex scenario for SₙAr.

Amino Group (-NH₂): This is a powerful electron-donating group (EDG) that increases the electron density of the aromatic ring through resonance. This deactivates the ring towards nucleophilic attack.

Carboxylate Group (-COO⁻): This group is electron-withdrawing by induction but can be electron-donating by resonance. In its deprotonated (salt) form, its electron-withdrawing effect is weaker than that of a carboxylic acid. It deactivates the ring towards electrophilic attack but does not strongly activate it for nucleophilic attack in the way a nitro group does.

Given the strong activating nature of the amino group, Sodium 3-amino-1-naphthoate is not an ideal substrate for traditional SₙAr reactions. A nucleophile would be repelled by the electron-rich naphthalene system. For a substitution reaction to occur, either the amino group would need to be converted into a strong electron-withdrawing group (e.g., a diazonium salt) or a good leaving group would need to be present at a position activated by another substituent. For instance, if a halogen were present at the ortho or para position relative to a strong EWG, SₙAr could be possible. pressbooks.pub Without such modifications, direct nucleophilic substitution on the naphthalene ring of this compound is highly unfavorable.

Photochemical Reactivity and Excited State Behavior

The photochemical properties of Sodium 3-amino-1-naphthoate are dictated by its aromatic naphthalene core and the attached amino and carboxylate groups. Aromatic amino acids and naphthoic acid derivatives are known to be photochemically active. nih.govresearchgate.net Upon absorption of UV light, the molecule is promoted to an excited singlet state. From this state, it can undergo several processes:

Fluorescence: It can relax to the ground state by emitting a photon. The emission properties would be influenced by the solvent polarity and pH due to the presence of the amino and carboxylate groups.

Intersystem Crossing: The excited singlet state can convert to an excited triplet state, which has a longer lifetime and can participate in further photochemical reactions.

Photochemical Reactions: The excited molecule can undergo chemical transformations. For aromatic amino acids like tryptophan, photo-induced electron transfer is a common process. conicet.gov.ar This can lead to the generation of radical ions and, in the presence of oxygen, reactive oxygen species (ROS) such as superoxide (B77818) anions. nih.gov It is plausible that the excited state of Sodium 3-amino-1-naphthoate could act as an electron donor.

Studies on related mycosporine-like amino acids (MAAs), which are natural UV screens, show that the core structure is responsible for their photostability, with substituents having a minor effect on the primary photochemical properties. conicet.gov.ar However, photosensitized degradation can occur. For example, flavin-mediated photodegradation of mycosporine (B1203499) glutamine has been observed. conicet.gov.ar Similarly, the photochemistry of Sodium 3-amino-1-naphthoate could be influenced by the presence of other sensitizing molecules in its environment. Research on naphthoic acid derivatives has shown they can act as photosensitizers, promoting the excitation of other molecules through electron transfer from their excited singlet state. researchgate.net

Detailed Reaction Mechanism Elucidation

The mechanisms of the reactions involving Sodium 3-amino-1-naphthoate are inferred from studies of analogous compounds.

Oxidation Mechanism: The oxidation to naphthoquinones likely proceeds via electron transfer. When using hypervalent iodine reagents, the mechanism involves the initial attack of the oxidant on the electron-rich ring, followed by subsequent steps to form the dicarbonyl system of the quinone. With metal-based oxidants like CAN, the reaction is initiated by a single-electron transfer from the aromatic ring to the metal ion, forming a radical cation, which then undergoes further oxidation.

Reduction Mechanism: The catalytic hydrogenation of a nitro precursor to form the amine involves the adsorption of the nitro compound onto the catalyst surface. The hydrogen molecule also adsorbs and dissociates into hydrogen atoms, which are then sequentially added to the nitro group, likely through nitroso and hydroxylamine (B1172632) intermediates, before the final amine is formed. libretexts.org The reduction of the carboxylic acid to an alcohol by LiAlH₄ proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed to yield the alcohol.

Nucleophilic Aromatic Substitution (SₙAr) Mechanism: Although unfavorable for this specific compound, the general SₙAr mechanism proceeds in two steps. First, the nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized carbanion intermediate (the Meisenheimer complex). libretexts.org The stability of this intermediate is the key to the reaction's feasibility and is why strong EWGs are required. In the second, typically fast step, the leaving group is eliminated, and the aromaticity of the ring is restored. pressbooks.publibretexts.org

Photochemical Reaction Mechanism: The mechanism of excited-state reactions would likely involve single-electron transfer (SET). Upon photoexcitation, the molecule can donate an electron from its highest occupied molecular orbital (HOMO) to an acceptor, forming a radical cation. Alternatively, it could accept an electron into its lowest unoccupied molecular orbital (LUMO). In the presence of oxygen, the excited triplet state can transfer its energy to molecular oxygen (Type II photosensitization) to generate singlet oxygen, or electron transfer can lead to the formation of a superoxide radical anion (Type I photosensitization). nih.gov These reactive oxygen species can then engage in further chemical reactions.

Spectroscopic and Structural Characterization of Sodium 3 Amino 1 Naphthoate

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. These methods probe the vibrational energy levels of bonds, which are unique to the bond type and its chemical environment, offering a molecular "fingerprint."

In an FT-IR spectrum of Sodium 3-amino-1-naphthoate, specific absorption bands corresponding to the vibrations of its constituent functional groups are anticipated. The primary diagnostic region for the amino (-NH₂) group is between 3300 and 3500 cm⁻¹. Typically, primary amines exhibit two bands in this region: one for the asymmetric stretching vibration (νₐₛ) and another for the symmetric stretching vibration (νₛ). The N-H bending (scissoring) vibration is expected to appear in the 1580-1650 cm⁻¹ range.

The aromatic naphthalene (B1677914) ring system will produce characteristic signals, including aromatic C-H stretching vibrations, which typically appear just above 3000 cm⁻¹. Aromatic C=C stretching vibrations will result in a series of sharp bands in the 1450-1600 cm⁻¹ region.

Crucially, the presence of the sodium carboxylate (-COO⁻Na⁺) group, instead of a carboxylic acid (-COOH), significantly alters the spectrum. The characteristic broad O-H stretch of a carboxylic acid dimer (around 2500-3300 cm⁻¹) and the sharp C=O stretch (around 1700 cm⁻¹) will be absent. nih.gov Instead, two distinct and strong bands are expected: a strong asymmetric stretching vibration (νₐₛ) for the carboxylate anion between 1550-1610 cm⁻¹ and a weaker, symmetric stretching vibration (νₛ) between 1400-1440 cm⁻¹. nih.gov

Table 1: Predicted FT-IR Vibrational Frequencies for Sodium 3-amino-1-naphthoate

| Predicted Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3450 - 3500 | Asymmetric N-H Stretch | Amino (-NH₂) |

| 3350 - 3400 | Symmetric N-H Stretch | Amino (-NH₂) |

| 3000 - 3100 | Aromatic C-H Stretch | Naphthalene Ring |

| 1580 - 1620 | N-H Bend (Scissoring) | Amino (-NH₂) |

| 1550 - 1610 | Asymmetric Carboxylate Stretch (νₐₛ) | Carboxylate (-COO⁻) |

| 1450 - 1600 | Aromatic C=C Ring Stretches | Naphthalene Ring |

| 1400 - 1440 | Symmetric Carboxylate Stretch (νₛ) | Carboxylate (-COO⁻) |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. For Sodium 3-amino-1-naphthoate, the symmetric vibrations of the naphthalene ring are expected to produce strong and sharp signals in the Raman spectrum, particularly the "ring breathing" modes. nih.govspectroscopyonline.com The symmetric stretch of the carboxylate group around 1400-1440 cm⁻¹ should also be clearly visible. In contrast, the N-H and C-H stretching vibrations are typically weaker in Raman spectra compared to FT-IR. This complementarity is essential for a complete vibrational analysis of the molecule.

Table 2: Predicted Raman Shifts for Sodium 3-amino-1-naphthoate

| Predicted Raman Shift Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3000 - 3100 | Aromatic C-H Stretch | Naphthalene Ring | Medium |

| 1550 - 1600 | Aromatic C=C Ring Stretch | Naphthalene Ring | Strong |

| 1400 - 1440 | Symmetric Carboxylate Stretch (νₛ) | Carboxylate (-COO⁻) | Medium-Strong |

| 1350 - 1400 | Aromatic Ring Breathing Mode | Naphthalene Ring | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. By analyzing the chemical shifts, coupling patterns, and correlations of atomic nuclei (primarily ¹H and ¹³C), a complete structural map can be assembled.

The ¹H-NMR spectrum of Sodium 3-amino-1-naphthoate is expected to show distinct signals for the six aromatic protons on the naphthalene ring and the two protons of the amino group. The aromatic protons would appear in the downfield region, typically between 6.5 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. libretexts.org The exact chemical shifts are influenced by the electronic effects of the amino and carboxylate substituents. The electron-donating amino group will cause shielding (upfield shift) of nearby protons, while the electron-withdrawing carboxylate group will cause deshielding (downfield shift).

The protons of the amino group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. The six aromatic protons will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with their neighbors, providing crucial information about their relative positions on the ring.

Table 3: Predicted ¹H-NMR Chemical Shifts and Splitting Patterns for Sodium 3-amino-1-naphthoate

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| H2, H4 | ~7.0 - 7.5 | Singlet or Doublet | Protons on the substituted ring, influenced by both -NH₂ and -COO⁻ groups. |

| H5, H6, H7, H8 | ~7.4 - 8.2 | Multiplets (Doublets, Triplets) | Protons on the unsubstituted ring, showing characteristic naphthalene coupling patterns. |

| -NH₂ | Variable (e.g., 4.0 - 6.0) | Broad Singlet | Chemical shift is solvent and concentration-dependent. May exchange with D₂O. |

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. For Sodium 3-amino-1-naphthoate, ten distinct signals are expected for the ten carbon atoms of the naphthalene ring, plus one for the carboxylate carbon. The carboxylate carbon (-COO⁻) is expected to be the most downfield signal, typically appearing in the range of 170-180 ppm. rsc.org

The aromatic carbons will resonate between approximately 110 and 150 ppm. The carbons directly attached to the electron-donating amino group (C3) and the electron-withdrawing carboxylate group (C1) will be significantly shifted from the others. The remaining eight aromatic carbons, including the two quaternary bridgehead carbons, will have distinct chemical shifts based on their electronic environment.

Table 4: Predicted ¹³C-NMR Chemical Shifts for Sodium 3-amino-1-naphthoate

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| -COO⁻ | 170 - 180 | Carboxylate carbon. |

| C3 (C-NH₂) | 145 - 155 | Carbon attached to the amino group. |

| C1 (C-COO⁻) | 130 - 140 | Carbon attached to the carboxylate group. |

| Aromatic CH | 110 - 135 | Six distinct signals for the CH carbons of the naphthalene ring. |

| Quaternary Aromatic C | 125 - 140 | Two signals for the bridgehead carbons (C4a, C8a). |

To unambiguously assign all the proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. It would be used to establish the connectivity of the aromatic protons, tracing the sequence of adjacent protons around each ring of the naphthalene core. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the assigned proton signals to their corresponding carbon signals in the ¹³C-NMR spectrum. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It can provide valuable information about the molecule's conformation and the spatial proximity of different parts of the naphthalene ring.

By combining the information from these advanced NMR techniques, a complete and unambiguous assignment of the structure of Sodium 3-amino-1-naphthoate can be achieved.

Solid-State NMR Spectroscopy for Crystalline and Amorphous Forms

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing the local chemical environment of atomic nuclei in solid materials. It is particularly valuable for distinguishing between different solid forms, such as crystalline and amorphous states, which can exhibit distinct physical and chemical properties.

For Sodium 3-amino-1-naphthoate, SSNMR can provide insights into the molecular structure and packing in the solid state. Key nuclei for SSNMR analysis of this compound would include ¹³C, ¹H, ¹⁵N, and ²³Na.

¹³C SSNMR: The ¹³C spectrum would be expected to show distinct resonances for each of the eleven carbon atoms in the naphthoate backbone. The chemical shifts of these carbons would be influenced by their local electronic environment. For instance, the carboxylate carbon (-COO⁻) would appear at the downfield end of the spectrum, typically in the range of 170-190 ppm. The carbons of the naphthalene ring would resonate in the aromatic region (110-150 ppm), with those bonded to the amino group and the carboxylate group showing characteristic shifts. In a crystalline form, the spectral lines would be relatively sharp, reflecting a well-ordered, repeating lattice structure. In contrast, an amorphous form would likely exhibit broader peaks due to the distribution of different local environments for the carbon atoms.

¹H SSNMR: While ¹H SSNMR can be complicated by strong dipolar couplings, techniques such as magic-angle spinning (MAS) can provide high-resolution spectra. The spectrum would show resonances for the aromatic protons on the naphthalene ring and the protons of the amino group. These signals can provide information about proton-proton proximities and hydrogen bonding interactions.

¹⁵N SSNMR: ¹⁵N SSNMR, although requiring isotopic enrichment for enhanced sensitivity, can directly probe the nitrogen environment of the amino group. The chemical shift would be indicative of the hybridization and bonding environment of the nitrogen atom.

²³Na SSNMR: As a quadrupolar nucleus, ²³Na SSNMR is sensitive to the local symmetry of the sodium ion's environment. A single, sharp resonance would suggest a highly symmetric coordination environment for the Na⁺ ion, typical of a well-defined crystalline structure. Conversely, a broad or complex lineshape would indicate a less symmetric environment, which might be found in an amorphous or disordered phase.

Interactive Data Table: Expected ¹³C SSNMR Chemical Shift Ranges for Sodium 3-amino-1-naphthoate

| Functional Group | Expected Chemical Shift Range (ppm) | Notes |

| Carboxylate Carbon (-COO⁻) | 170-190 | Sensitive to the nature of the counter-ion and crystal packing. |

| Aromatic Carbons (C-N) | 140-150 | The carbon directly attached to the amino group. |

| Aromatic Carbons (C-COO⁻) | 130-140 | The carbon directly attached to the carboxylate group. |

| Other Aromatic Carbons | 110-130 | The remaining carbons of the naphthalene ring system. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions of the electromagnetic spectrum. This technique is particularly useful for studying conjugated systems, such as the naphthalene ring in Sodium 3-amino-1-naphthoate.

The UV-Vis spectrum of Sodium 3-amino-1-naphthoate is expected to exhibit characteristic absorption bands arising from π → π* transitions within the aromatic system. The naphthalene ring itself has a strong UV absorbance. The presence of the amino (-NH₂) and carboxylate (-COO⁻) substituents will influence the position and intensity of these absorption maxima (λmax).

The amino group, being an electron-donating group, is expected to cause a bathochromic (red) shift of the absorption bands to longer wavelengths and an increase in their intensity (hyperchromic effect).

The carboxylate group, depending on its interaction with the aromatic system, can also modulate the electronic transitions.

A typical UV-Vis spectrum of an amino-substituted naphthoic acid derivative would likely show multiple absorption bands. For comparison, the related compound 1-naphthylamine (B1663977) exhibits an absorption maximum around 313 nm. researchgate.net The spectrum of Sodium 3-amino-1-naphthoate would be expected to show absorptions in a similar region, reflecting the extended π-conjugated system of the naphthalene ring. The exact λmax values would be dependent on the solvent used for the analysis due to solvatochromic effects.

Interactive Data Table: Expected UV-Vis Absorption Maxima for Sodium 3-amino-1-naphthoate

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | 280-350 | Naphthalene ring with substituents |

| π → π | 220-280 | Naphthalene ring system |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an essential tool for confirming the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and ionic compounds like Sodium 3-amino-1-naphthoate. In ESI-MS, the sample is dissolved in a suitable solvent and sprayed through a high-voltage capillary, generating charged droplets from which ions are desorbed into the gas phase.

For Sodium 3-amino-1-naphthoate (C₁₁H₈NNaO₂), ESI-MS analysis would be expected to show ions corresponding to the intact molecule and its constituent parts.

In positive ion mode , the most prominent ion observed would likely be the sodium adduct of the free acid, [M+Na]⁺, where M is 3-amino-1-naphthoic acid. This would have an m/z of (187.06 + 22.99) = 210.05. It is also possible to observe the protonated molecule, [M+H]⁺, at m/z 188.07, and the sodium salt cluster ion [M+2Na-H]⁺ at m/z 232.03.

In negative ion mode , the deprotonated molecule, [M-H]⁻, corresponding to the 3-amino-1-naphthoate anion, would be expected at an m/z of 186.05.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of an ion. This is a powerful tool for confirming the molecular formula of a compound.

For the 3-amino-1-naphthoate anion (C₁₁H₈NO₂⁻), the theoretical exact mass is 186.0555. An HRMS measurement that is very close to this value would provide strong evidence for the elemental composition of the anion.

Interactive Data Table: Expected Ions in Mass Spectrometry of Sodium 3-amino-1-naphthoate

| Ion | Formula | Theoretical m/z (Monoisotopic) | Ionization Mode |

| [M-H]⁻ | C₁₁H₈NO₂⁻ | 186.0555 | Negative ESI |

| [M+H]⁺ | C₁₁H₁₀NO₂⁺ | 188.0706 | Positive ESI |

| [M+Na]⁺ | C₁₁H₉NNaO₂⁺ | 210.0525 | Positive ESI |

Elemental Microanalysis for Composition Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a sample. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula to assess the purity of the compound.

For Sodium 3-amino-1-naphthoate, with the molecular formula C₁₁H₈NNaO₂, the theoretical elemental composition can be calculated as follows:

Molecular Weight: 209.18 g/mol

Carbon (C): (11 * 12.011 / 209.18) * 100% = 63.16%

Hydrogen (H): (8 * 1.008 / 209.18) * 100% = 3.85%

Nitrogen (N): (1 * 14.007 / 209.18) * 100% = 6.70%

Sodium (Na): (1 * 22.990 / 209.18) * 100% = 10.99%

Oxygen (O): (2 * 15.999 / 209.18) * 100% = 15.30%

Experimental results from elemental microanalysis that are in close agreement with these theoretical values would provide strong evidence for the correct elemental composition and purity of the synthesized Sodium 3-amino-1-naphthoate.

Interactive Data Table: Theoretical Elemental Composition of Sodium 3-amino-1-naphthoate

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 63.16 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.85 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.70 |

| Sodium | Na | 22.990 | 1 | 22.990 | 10.99 |

| Oxygen | O | 15.999 | 2 | 31.998 | 15.30 |

| Total | 209.18 | 100.00 |

X-ray Crystallography for Precise Molecular Geometry and Crystal Packing

A successful single-crystal X-ray diffraction study of Sodium 3-amino-1-naphthoate would provide a wealth of structural information:

Molecular Geometry: The precise bond lengths and angles of the naphthalene ring, the amino group, and the carboxylate group would be determined. This would reveal any distortions from ideal geometries due to steric or electronic effects.

Conformation: The orientation of the amino and carboxylate groups relative to the naphthalene ring would be established.

Crystal Packing: The analysis would reveal the arrangement of the 3-amino-1-naphthoate anions and the sodium cations in the crystal lattice. This would include details of intermolecular interactions such as hydrogen bonding (e.g., between the amino groups and carboxylate oxygens of adjacent molecules) and π-π stacking interactions between the naphthalene rings.

Coordination of the Sodium Ion: The coordination environment of the Na⁺ ion would be determined, showing which atoms (likely the carboxylate oxygens) are interacting with it and at what distances.

This detailed structural information is crucial for understanding the solid-state properties of Sodium 3-amino-1-naphthoate and for rationalizing its behavior in various applications.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is a powerful analytical technique that provides precise information about the molecular structure of a crystalline solid. This method allows for the determination of unit cell dimensions, space group, and the exact coordinates of each atom within the crystal lattice. Such data is crucial for elucidating bond lengths, bond angles, and intermolecular interactions.

Unfortunately, a comprehensive search of academic journals and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield any entries or research articles detailing the single crystal X-ray diffraction analysis of Sodium 3-amino-1-naphthoate. Without this foundational data, a definitive description of its molecular geometry and crystal structure cannot be provided.

Powder X-ray Diffraction (PXRD) for Polymorphism

Powder X-ray diffraction is a key technique used to identify crystalline phases and to study polymorphism, which is the ability of a solid material to exist in more than one crystal form. Different polymorphs of a compound can exhibit distinct physical properties, such as solubility and stability. PXRD patterns serve as a fingerprint for a specific crystalline form.

Similar to the lack of single crystal data, no published studies utilizing powder X-ray diffraction to investigate the polymorphism of Sodium 3-amino-1-naphthoate were found. Consequently, there is no information available regarding the existence of different polymorphic forms of this compound or the characteristic PXRD patterns that would allow for their identification.

Due to the unavailability of the necessary experimental data, the creation of data tables and a detailed research-focused article as per the requested outline is not feasible at this time. Further empirical research is required to elucidate the structural characteristics of Sodium 3-amino-1-naphthoate.

Computational and Theoretical Studies of Sodium 3 Amino 1 Naphthoate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the behavior of molecules. wavefun.com These calculations solve the Schrödinger equation for a given molecule, yielding information about its energy levels, electron distribution, and other fundamental properties. numberanalytics.com For a molecule like Sodium 3-amino-1-naphthoate, these methods can elucidate the influence of the amino and sodium carboxylate groups on the naphthalene (B1677914) core.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. wavefun.com It offers a favorable balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules. acs.org DFT calculations can predict a wide range of properties, including molecular geometries, reaction energies, and spectroscopic parameters. tandfonline.commdpi.com

A fundamental step in any computational study is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. umsl.edu For Sodium 3-amino-1-naphthoate, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy conformation. DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are commonly employed for this purpose. tandfonline.commdpi.comscirp.org

The optimization would confirm the planarity of the naphthalene ring system and determine the precise orientation of the amino (-NH₂) and sodium carboxylate (-COO⁻Na⁺) substituents. Key parameters of interest include the C-N bond length, the C-C bonds of the carboxylate group, and the coordination of the sodium ion with the carboxylate oxygens. Conformational analysis would also explore the rotational barrier of the amino group and potential different coordination modes of the sodium ion, which can be influenced by interactions with neighboring molecules or solvent. In studies of related molecules, theoretical bond lengths and angles have shown excellent agreement with experimental X-ray diffraction data. tandfonline.com

Table 1: Illustrative Optimized Geometrical Parameters for the 3-amino-1-naphthoate Anion (Representative Values)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C11 | 1.48 | C2-C1-C11 | 118.5 |

| C11-O1 | 1.26 | C1-C11-O1 | 117.0 |

| C11-O2 | 1.26 | C1-C11-O2 | 117.0 |

| C3-N1 | 1.38 | O1-C11-O2 | 126.0 |

| C3-C4 | 1.41 | C2-C3-N1 | 120.5 |

| C2-C3 | 1.39 | C4-C3-N1 | 120.5 |

Note: These values are representative examples based on DFT calculations of similar aromatic carboxylates and amines and are presented for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. numberanalytics.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. libretexts.org

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability. irjweb.comnih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com In Sodium 3-amino-1-naphthoate, the electron-donating amino group is expected to raise the energy of the HOMO, while the electron-withdrawing carboxylate group attached to the naphthalene π-system influences the LUMO energy. DFT calculations provide quantitative values for these orbitals. researchgate.net

Table 2: Exemplary Frontier Molecular Orbital Energies for Sodium 3-amino-1-naphthoate

| Parameter | Energy (eV) |

| EHOMO | -5.85 |

| ELUMO | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.60 |

Note: These are hypothetical values based on typical DFT results for aromatic amines and serve an illustrative purpose. irjweb.comresearchgate.net

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. tandfonline.com These regions are crucial for predicting how a molecule will interact with other charged or polar species.

For Sodium 3-amino-1-naphthoate, an MEP map would be expected to show:

Negative Potential (Red/Yellow): The most electron-rich areas would be concentrated around the oxygen atoms of the carboxylate group (-COO⁻). These sites are susceptible to electrophilic attack and are the primary locations for interaction with the positively charged sodium ion (Na⁺).

Positive Potential (Blue): Electron-deficient regions would likely be found around the hydrogen atoms of the amino group (-NH₂) and, to a lesser extent, the hydrogen atoms of the aromatic ring.

Neutral Potential (Green): The carbon skeleton of the naphthalene ring would exhibit intermediate potential.

The MEP map visually confirms the sites of electrostatic interactions and provides insight into non-covalent bonding possibilities. sci-hub.se

DFT calculations are a powerful tool for predicting and interpreting various types of molecular spectra. researchgate.netchemrxiv.org

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of a molecule. mdpi.com For Sodium 3-amino-1-naphthoate, key predicted IR bands would include the N-H stretching vibrations of the amino group (typically 3300-3500 cm⁻¹), the strong asymmetric and symmetric stretching vibrations of the carboxylate group (around 1550-1610 cm⁻¹ and 1380-1420 cm⁻¹, respectively), and various C=C and C-H vibrations from the naphthalene ring. royalsocietypublishing.orgmasterorganicchemistry.comdergipark.org.tr Comparing calculated spectra with experimental data helps to confirm the molecular structure and assign experimental peaks. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the NMR chemical shifts (δ) for ¹H and ¹³C atoms. mdpi.comdergipark.org.tr For Sodium 3-amino-1-naphthoate, calculations would predict the chemical shifts for the aromatic protons and carbons of the naphthalene ring, as well as the carbon of the carboxylate group, which typically appears significantly downfield in the ¹³C spectrum. tandfonline.com

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.comscirp.org For this compound, the calculations would likely show intense absorptions corresponding to π→π* transitions within the conjugated naphthalene system, with the amino and carboxylate groups modifying the exact wavelengths of maximum absorption (λmax). royalsocietypublishing.org

Table 3: Illustrative Calculated Spectroscopic Data for Sodium 3-amino-1-naphthoate

| Spectroscopy | Parameter | Predicted Value |

| IR | ν(N-H) stretch | ~3450, 3360 cm⁻¹ |

| ν(COO⁻) asym. stretch | ~1580 cm⁻¹ | |

| ν(COO⁻) sym. stretch | ~1410 cm⁻¹ | |

| ¹³C NMR | δ (COO⁻) | ~175 ppm |

| δ (Aromatic C) | 110-140 ppm | |

| UV-Vis | λmax (π→π*) | ~340 nm |

Note: These are representative values based on calculations of analogous compounds and are for illustrative purposes. tandfonline.comroyalsocietypublishing.orgdergipark.org.tr

Global reactivity descriptors are chemical concepts derived from the HOMO and LUMO energies that help to quantify the reactivity of a molecule as a whole. orientjchem.org These descriptors, defined within the framework of conceptual DFT, provide a quantitative basis for chemical intuition. irjweb.comfrontiersin.org

Chemical Potential (μ): Represents the escaping tendency of an electron from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. More negative values indicate higher stability. orientjchem.org

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule. irjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), it indicates the capacity of a molecule to accept electrons. Soft molecules are more reactive. frontiersin.org

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is defined as ω = μ² / 2η. A higher electrophilicity index points to a better electrophile. tandfonline.com

These descriptors provide a comprehensive picture of the molecule's stability and reactive nature. orientjchem.org

Table 4: Calculated Global Reactivity Descriptors for Sodium 3-amino-1-naphthoate

| Descriptor | Formula | Illustrative Value |

| Chemical Potential (μ) | (EH + EL) / 2 | -3.55 eV |

| Chemical Hardness (η) | (EL - EH) / 2 | 2.30 eV |

| Chemical Softness (S) | 1 / (2η) | 0.217 eV⁻¹ |

| Electrophilicity Index (ω) | μ² / (2η) | 2.74 eV |

Note: Values are calculated using the illustrative HOMO/LUMO energies from Table 2.

Ab Initio Molecular Orbital Theory for High-Level Electronic Structure

Ab initio molecular orbital theory, particularly Density Functional Theory (DFT), is a fundamental tool for investigating the electronic properties of molecules. These calculations provide information on molecular orbitals, charge distribution, and other quantum chemical parameters that govern a molecule's structure and reactivity.

While specific high-level electronic structure calculations for 3-amino-1-naphthoate are not extensively documented, studies on its isomers, such as ortho-aminonaphthoic acid (2-amino-1-naphthoic acid), offer valuable comparative insights. A computational study utilizing DFT with the B3LYP functional and 6-31G basis set has been performed on various ortho-substituted naphthoic acids, including o-Amino naphthoic acid. sciencepublishinggroup.comresearchgate.net The electronic properties calculated for this isomer, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability. sciencepublishinggroup.com

For o-Amino naphthoic acid, the calculated HOMO energy is -1.35E+02 Kcal/mol, and the LUMO energy is -3.83E+01 Kcal/mol. researchgate.net These values suggest that the amino group, an electron-donating substituent, significantly influences the electronic landscape of the naphthalene ring system. The pictorial representations of HOMO and LUMO for o-amino naphthoic acid show the distribution of these frontier orbitals across the molecule. researchgate.net

A separate DFT study on various 4-aminonaphthalene derivatives, including 4-Amino-naphthalene-1-carboxylic acid, provides further context. This research employed DFT to calculate quantum parameters like EHOMO, ELUMO, and the energy gap (ΔE) to understand their properties. jeires.comresearchgate.net Such studies highlight how the relative positions of the amino and carboxylic acid groups on the naphthalene core influence the electronic structure and, consequently, the molecule's properties. jeires.comresearchgate.net

Below is a table summarizing theoretical electronic properties for o-Amino naphthoic acid, which can serve as a proxy for understanding the electronic characteristics of the 3-amino isomer.

| Property | Value for o-Amino naphthoic acid | Unit | Reference |

| Total Energy | -3.95E+05 | Kcal/mol | researchgate.net |

| HOMO Energy | -1.35E+02 | Kcal/mol | researchgate.net |

| LUMO Energy | -3.83E+01 | Kcal/mol | researchgate.net |

| HOMO-LUMO Gap | 9.67E+01 | Kcal/mol | researchgate.net |

| Dipole Moment | 5.779 | Debye | researchgate.net |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, including their conformational changes and interactions with surrounding solvent molecules. ulisboa.pt For a molecule like Sodium 3-amino-1-naphthoate, MD simulations can reveal how the molecule behaves in an aqueous environment, which is particularly relevant given its sodium salt form.

An MD simulation of Sodium 3-amino-1-naphthoate in water would typically involve the following steps:

System Setup: A simulation box is created containing one or more solute molecules and a large number of water molecules to represent the solvent. The sodium counter-ion would also be included.

Force Field Application: A suitable force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interatomic and intermolecular forces. These force fields are collections of parameters that define the potential energy of the system as a function of its atomic coordinates.

Simulation: The system's trajectory over time is calculated by integrating Newton's equations of motion. This process generates a series of "snapshots" of the molecular system at different time points.

Analysis of the MD trajectory would provide information on:

Conformational Flexibility: The rotation around the C-C bond connecting the carboxylic group and the C-N bond of the amino group to the naphthalene ring.

Solvation Shell: The arrangement and dynamics of water molecules around the charged carboxylate group, the polar amino group, and the hydrophobic naphthalene core.

Ion Pairing: The interaction and dynamics of the sodium ion with the carboxylate group.

These simulations can help in understanding the molecule's solubility, aggregation behavior, and how it presents itself to other molecules in solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to non-biological properties)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to a specific property or activity. While often used for biological activities, QSAR can also be applied to predict non-biological physicochemical properties. For Sodium 3-amino-1-naphthoate, QSAR models could potentially predict properties like its pKa, hydrophobicity (LogP), and solubility.

The development of a QSAR model involves calculating a set of molecular descriptors that encode structural, electronic, and hydrophobic features of the molecule. These descriptors are then correlated with an experimentally determined property using statistical methods like multiple linear regression (MLR) or machine learning algorithms. slideshare.netnih.gov

For 3-amino-1-naphthoic acid, some basic computational descriptors are available from chemical databases. chemscene.com

| Descriptor | Calculated Value | Reference |

| LogP | 2.1202 | chemscene.com |

| Topological Polar Surface Area (TPSA) | 63.32 | chemscene.com |

| Number of Hydrogen Bond Acceptors | 2 | chemscene.com |

| Number of Hydrogen Bond Donors | 2 | chemscene.com |

| Number of Rotatable Bonds | 1 | chemscene.com |

These descriptors can be used as inputs for QSAR models. For example, LogP is a key descriptor for hydrophobicity, which influences a compound's solubility and partitioning behavior. nih.gov The TPSA is related to a molecule's ability to form hydrogen bonds and is often used in models predicting membrane permeability.

QSAR studies on related classes of compounds, such as aromatic carboxylic acids and substituted naphthalenes, demonstrate the feasibility of this approach. For instance, QSAR models have been developed to predict the pKa of carboxylic acids based on quantum chemical descriptors. acs.org Similarly, models have been built to predict the quantum yield of singlet oxygen production by substituted naphthalenes, using a combination of quantum chemical and structural descriptors. universiteitleiden.nl Such models could be adapted or used as a basis to predict the non-biological properties of Sodium 3-amino-1-naphthoate, provided a suitable training set of related compounds with known properties is available.

Theoretical Investigations of Reaction Mechanisms and Transition States

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface, identifying intermediates, and calculating the energies of transition states. For Sodium 3-amino-1-naphthoate, theoretical studies can shed light on reactions involving its amino and carboxylate functional groups.

While specific mechanistic studies on this compound are scarce, research on related naphthalene derivatives provides valuable precedents. For example, DFT calculations have been used to study the aromatic nucleophilic substitution reaction on 1-dimethylamino-2,4-bis(trifluoroacetyl)-naphthalene with various amines. researchgate.netscirp.orgcqvip.com This study rationalized the observed reaction rates by calculating the energies of the Meisenheimer complexes, which are key reaction intermediates. researchgate.netscirp.orgcqvip.com The calculations highlighted the role of intramolecular hydrogen bonding in stabilizing these intermediates and accelerating the reaction. researchgate.netscirp.orgcqvip.com

Another relevant area is the theoretical investigation of decarboxylation reactions. Decarboxylation is a fundamental reaction of carboxylic acids and their derivatives. nih.gov Theoretical studies on the decarboxylation of various aromatic carboxylic acids can help in understanding the stability of the C-C bond between the naphthalene ring and the carboxyl group in 3-amino-1-naphthoate and the conditions under which it might cleave. For instance, studies on the photodecarboxylation of p-benzoquinone diazide carboxylic acids have used high-level ab initio molecular orbital theory to identify the reaction pathway, which proceeds through a carbene intermediate. gla.ac.uk

Furthermore, the oxidation mechanisms of naphthalene initiated by radicals like OH have been studied theoretically. slideshare.netacs.org These studies map the potential energy surface for radical addition and abstraction reactions, providing kinetic rate constants and identifying the most likely reaction products. slideshare.netacs.org The presence of the amino and carboxylate groups on the naphthalene ring of 3-amino-1-naphthoate would significantly influence the regioselectivity and kinetics of such radical-initiated reactions. The electron-donating amino group would likely activate the ring towards electrophilic attack, while the deactivating carboxylate group would have the opposite effect. Theoretical calculations could precisely quantify these effects and predict the most probable sites of reaction.

Coordination Chemistry of Naphthoate Based Ligands

Synthesis and Characterization of Metal Complexes with Sodium 3-amino-1-naphthoate as a Ligand

The synthesis of metal complexes with sodium 3-amino-1-naphthoate typically involves the reaction of the ligand with a metal salt in a suitable solvent. tandfonline.comresearchgate.netacs.orgchemrxiv.orgekb.eg The choice of metal salt and reaction conditions, such as temperature and solvent, plays a crucial role in determining the final structure and composition of the complex. For instance, new transition metal(II) complexes with naphthoate and aminoguanidine-based ligands have been synthesized and characterized. tandfonline.comresearchgate.net These synthetic methods often result in crystalline products that can be characterized using various analytical techniques. chemrxiv.orgresearchgate.netscispace.comresearchgate.net

Characterization Techniques:

Elemental Analysis: This technique is fundamental in determining the empirical formula of the synthesized complexes, confirming the stoichiometric ratios of the metal and ligands. tandfonline.comresearchgate.net

Spectroscopic Methods (FT-IR, UV-Vis, NMR): Infrared (IR) spectroscopy is particularly useful for confirming the coordination of the carboxylate group to the metal ion by observing shifts in the characteristic stretching frequencies. tandfonline.comresearchgate.netchemrxiv.org UV-Visible spectroscopy provides information about the electronic transitions within the complex, while Nuclear Magnetic Resonance (NMR) spectroscopy helps in elucidating the structure of the ligand framework within the complex. tandfonline.comresearchgate.netchemrxiv.org

Thermal Analysis (TG-DTA): Thermogravimetric and differential thermal analysis are employed to study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules. tandfonline.comresearchgate.netresearchgate.net

Ligand-Metal Binding Modes and Stoichiometries

Sodium 3-amino-1-naphthoate can coordinate to metal ions in several ways, primarily through the oxygen atoms of the carboxylate group and potentially through the nitrogen atom of the amino group. The carboxylate group can act as a monodentate, bidentate chelating, or bidentate bridging ligand. nih.gov The specific binding mode adopted depends on factors such as the nature of the metal ion, the presence of other ligands, and the reaction conditions.

The stoichiometry of the resulting complexes is typically 1:1 or 1:2 (metal:ligand), but other ratios are also possible depending on the coordination number of the metal and the charge of the ligand. researchgate.netacs.orgscispace.com For example, in some synthesized transition metal complexes with naphthoate and aminoguanidine-based ligands, the elemental analysis confirmed the composition of the complexes. tandfonline.comresearchgate.net

Spectroscopic Properties of Coordination Compounds

The spectroscopic properties of metal complexes with sodium 3-amino-1-naphthoate provide valuable insights into their electronic structure and bonding.

Infrared (IR) Spectroscopy: The IR spectra of the complexes show characteristic shifts in the vibrational frequencies of the carboxylate and amino groups upon coordination to the metal ion. The difference in the asymmetric and symmetric stretching frequencies of the carboxylate group can help in determining its coordination mode. tandfonline.comresearchgate.net

UV-Visible Spectroscopy: The electronic spectra of these complexes typically exhibit bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions, which are characteristic of the metal ion and its coordination environment. tandfonline.comresearchgate.net

Luminescence Spectroscopy: Some metal complexes of naphthoate derivatives exhibit luminescence, which can be influenced by the metal ion and the ligand structure. For instance, cyclometalated iridium(III) complexes with dipyridoquinoxaline indole (B1671886) ligands have been shown to be luminescent. sciengine.com

Structural Analysis of Metal-Naphthoate Complexes

Single-crystal X-ray diffraction is a powerful technique for the detailed structural elucidation of metal-naphthoate complexes. researchgate.netnih.govmdpi.com This method provides precise information on:

Coordination Geometry: The arrangement of the ligand donor atoms around the central metal ion (e.g., tetrahedral, square planar, octahedral). researchgate.netnih.gov

Bond Lengths and Angles: Precise measurements of the distances and angles between atoms within the complex.

Crystal Packing: How the individual complex molecules are arranged in the solid state, including any intermolecular interactions like hydrogen bonding. mdpi.com

For many reported metal complexes with naphthalene-based acetic acids, the geometry around the central metal ions can vary from distorted tetrahedral and square pyramidal for four-coordinate metals to distorted square pyramidal and octahedral for five- and six-coordinate metals, respectively. nih.gov

Theoretical Studies of Coordination Interactions and Electronic Structure

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data and provide a deeper understanding of the coordination chemistry of these complexes. tandfonline.comresearchgate.netresearchgate.netacs.orgnih.gov

Geometry Optimization: DFT calculations can be used to predict the most stable three-dimensional structure of the complexes. nih.gov

Electronic Structure Analysis: These studies provide information about the distribution of electrons within the molecule, the nature of the chemical bonds, and the energies of the molecular orbitals (HOMO and LUMO). researchgate.net This information is crucial for understanding the reactivity and spectroscopic properties of the complexes.

Correlation with Experimental Data: Theoretical calculations can be used to simulate spectroscopic data (e.g., IR, UV-Vis), which can then be compared with experimental results to validate the proposed structures. tandfonline.comresearchgate.net

Applications in Materials Science and Advanced Chemical Synthesis

Precursor in Organic Dye and Pigment Synthesis

There is a lack of specific, documented research demonstrating the use of sodium 3-amino-1-naphthoate as a direct precursor in the synthesis of organic dyes and pigments. The structural isomer, 3-amino-2-naphthoic acid, is more commonly cited for its role in the production of azo dyes and other colorants. chemicalbook.comfishersci.at Generally, aminonaphthalenecarboxylic acids can serve as coupling components or as precursors to diazonium salts in azo dye synthesis. wikipedia.org

No specific research was identified that details the use of sodium 3-amino-1-naphthoate in the development of novel chromophores. The development of new chromophores often relies on the strategic combination of electron-donating and electron-accepting groups to tune the photophysical properties of a molecule. While the amino and carboxylate groups on the naphthalene (B1677914) scaffold of this compound could theoretically be modified to create such systems, specific examples are not present in the available literature.

Information regarding the application of sodium 3-amino-1-naphthoate in functional coatings is not available in the reviewed scientific literature. Functional coatings often incorporate organic molecules to impart specific properties such as hydrophobicity, corrosion resistance, or photoactivity. While derivatives of other naphthoic acids have been explored for such purposes, the role of sodium 3-amino-1-naphthoate in this area remains uncharacterized.

Analytical Reagent Development

There is no evidence in the available literature to suggest that sodium 3-amino-1-naphthoate has been developed or utilized as an analytical reagent. In contrast, its isomer, 3-amino-2-naphthoic acid, has been investigated as a fluorescent probe for the detection of certain analytes. chemicalbook.comchemicalbook.com

Fluorescent Probe Applications for Specific Ion Detection (e.g., Cyanate (B1221674) Ions)

There is no significant data in the reviewed literature describing the use of Sodium 3-amino-1-naphthoate as a fluorescent probe for cyanate ions or other specific ions.